Cas no 57400-89-2 (4-(3-aminopropyl)phenol)

4-(3-Aminopropyl)phenol is a versatile aromatic amine compound featuring both a phenolic hydroxyl group and an aminopropyl side chain. This bifunctional structure enables its use as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. The compound’s reactive amine and hydroxyl groups facilitate coupling reactions, making it valuable for constructing complex molecular frameworks. Its stability under standard conditions and compatibility with common solvents enhance its utility in laboratory and industrial applications. Additionally, the aminopropyl moiety allows for further functionalization, broadening its applicability in materials science and drug development. This compound is particularly useful in synthesizing bioactive molecules and advanced polymeric materials.
4-(3-aminopropyl)phenol structure
4-(3-aminopropyl)phenol structure
Product Name:4-(3-aminopropyl)phenol
CAS No:57400-89-2
MF:C9H13NO
MW:151.205622434616
MDL:MFCD00870507
CID:370625
PubChem ID:4574248
Update Time:2025-10-31

4-(3-aminopropyl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(3-aminopropyl)-
    • 4-(3-AMINOPROPYL)PHENOL
    • 3-(4-hydroxyphenyl)propanamine
    • 3-(4-hydroxyphenyl)propylamine
    • 3-(p-hydroxyphenyl)propylamine
    • 4-(3-Aminopropyl)phenol HCl
    • Homotyramine
    • P-(3-aminopropyl)phenol
    • RARECHEM AL BW 0377
    • AB07598
    • SCHEMBL9197829
    • A831429
    • 2,3-DIPHOSPHOGLYCERICACID,PENTACYCLOHEXYLAMMONIUMSALT
    • EN300-146388
    • SCHEMBL188244
    • F77991
    • CS-0029785
    • AKOS000280400
    • AEMHLIHHQUOOGP-UHFFFAOYSA-N
    • CHEMBL4591131
    • 57400-89-2
    • 4-hydroxyphenylpropylamine
    • FT-0692310
    • MFCD00870507
    • 4-(3-aminopropyl)phenol
    • MDL: MFCD00870507
    • Inchi: 1S/C9H13NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7,10H2
    • InChI Key: AEMHLIHHQUOOGP-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)CCCN

Computed Properties

  • Exact Mass: 151.10000
  • Monoisotopic Mass: 151.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.2A^2

Experimental Properties

  • Density: 1.073
  • Boiling Point: 288.4°Cat760mmHg
  • Flash Point: 128.2°C
  • Refractive Index: 1.564
  • PSA: 46.25000
  • LogP: 1.98380

4-(3-aminopropyl)phenol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-(3-aminopropyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:57400-89-2)4-(3-aminopropyl)phenol
Order Number:A831429
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:22
Price ($):1065.0
Email:sales@amadischem.com

Additional information on 4-(3-aminopropyl)phenol

Chemical Profile of 4-(3-aminopropyl)phenol (CAS No. 57400-89-2)

4-(3-aminopropyl)phenol, identified by its Chemical Abstracts Service (CAS) number 57400-89-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This aromatic amine derivative features a phenolic hydroxyl group attached to a propyl chain terminated with an amino group, imparting unique reactivity and functional properties that make it valuable in various chemical applications.

The molecular structure of 4-(3-aminopropyl)phenol consists of a benzene ring substituted at the para position with an amine-propyl side chain and a hydroxyl group at the ortho position relative to the amine substitution. This configuration allows for multiple reactive sites, enabling its use as an intermediate in the synthesis of more complex molecules. The compound exhibits both basic and acidic properties, depending on the reaction conditions, which are harnessed in pharmaceutical and agrochemical applications.

In recent years, 4-(3-aminopropyl)phenol has garnered attention for its potential in medicinal chemistry. Its structural motif is reminiscent of natural products and bioactive scaffolds, making it a promising candidate for drug discovery programs. Researchers have explored its utility in the development of antimicrobial agents, where the phenolic and amino groups contribute to interactions with biological targets. For instance, studies have demonstrated its efficacy against certain bacterial strains by disrupting essential metabolic pathways.

One of the most compelling aspects of 4-(3-aminopropyl)phenol is its role as a precursor in the synthesis of biologically active heterocycles. By serving as a building block, it enables the construction of complex molecules with enhanced pharmacological properties. Recent advances in catalytic methods have further optimized its incorporation into target structures, improving yield and selectivity. These developments are particularly relevant in the context of next-generation therapeutics, where structural diversity is key to overcoming resistance mechanisms.

The compound’s versatility extends to material science applications as well. Its ability to form stable complexes with metals has been exploited in the development of novel catalysts and coordination polymers. Such materials are increasingly important in industrial processes and environmental remediation efforts. For example, metal complexes derived from 4-(3-aminopropyl)phenol have shown promise in catalyzing oxidation reactions under mild conditions, aligning with green chemistry principles.

From a synthetic chemistry perspective, 4-(3-aminopropyl)phenol offers an intriguing scaffold for exploring novel reaction pathways. Its reactivity allows for modifications at multiple positions, enabling chemists to tailor properties such as solubility, stability, and bioavailability. This adaptability is particularly valuable in medicinal chemistry pipelines, where rapid iteration and optimization are essential for identifying lead compounds.

The pharmacological potential of 4-(3-aminopropyl)phenol has been further investigated through computational modeling and high-throughput screening initiatives. These approaches have identified derivatives with enhanced binding affinity to therapeutic targets, including enzymes and receptors implicated in neurological disorders. Such findings underscore the compound’s significance as a pharmacophore and highlight its relevance to ongoing drug discovery efforts.

In conclusion, 4-(3-aminopropyl)phenol (CAS No. 57400-89-2) represents a multifaceted compound with broad utility across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse applications, from antimicrobial agents to advanced catalytic systems. As research continues to uncover new methodologies for leveraging its reactivity, this compound is poised to remain a cornerstone of innovation in chemical sciences.

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Amadis Chemical Company Limited
(CAS:57400-89-2)4-(3-aminopropyl)phenol
A831429
Purity:99%
Quantity:5g
Price ($):1065.0
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